molecular formula C8H10O2 B14685342 3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one CAS No. 34905-87-8

3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one

Cat. No.: B14685342
CAS No.: 34905-87-8
M. Wt: 138.16 g/mol
InChI Key: PPASVOQVTFYTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the intramolecular cyclization of 2-hydroxyaryl ketones using acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: A reduced form with different reactivity.

    1-Benzofuran-2(3H)-one: A related compound with a lactone structure.

Uniqueness

3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other benzofurans.

Properties

CAS No.

34905-87-8

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3a,4,7,7a-tetrahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C8H10O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-2,6-7H,3-5H2

InChI Key

PPASVOQVTFYTSL-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.